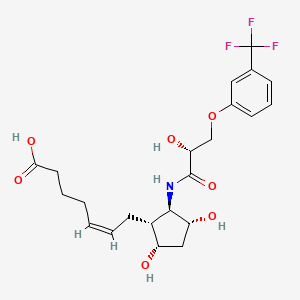
(S)-2,4,6-Triisopropylbenzenesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,4,6-Triisopropylbenzenesulfinamide is a chiral sulfinamide compound known for its utility in asymmetric synthesis. This compound is characterized by the presence of three isopropyl groups attached to a benzene ring, along with a sulfinamide functional group. Its chiral nature makes it a valuable reagent in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4,6-Triisopropylbenzenesulfinamide typically involves the reaction of 2,4,6-triisopropylbenzenesulfinyl chloride with an amine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,4,6-Triisopropylbenzenesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to sulfides or thiols.
Substitution: The isopropyl groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group typically yields sulfonamides, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
(S)-2,4,6-Triisopropylbenzenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in pharmaceutical research and development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2,4,6-Triisopropylbenzenesulfinamide involves its ability to induce chirality in the synthesis of other compounds. The sulfinamide group acts as a directing group, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2,4,6-Triisopropylbenzenesulfinamide: The enantiomer of (S)-2,4,6-Triisopropylbenzenesulfinamide, used in similar applications but with opposite chirality.
2,4,6-Triisopropylbenzenesulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.
2,4,6-Triisopropylbenzenesulfide: A compound with a sulfide group, differing in its chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its chiral nature and its ability to act as a chiral auxiliary in asymmetric synthesis. This property makes it particularly valuable in the production of enantiomerically pure compounds, which are essential in various fields, including pharmaceuticals and fine chemicals.
Propriétés
Formule moléculaire |
C15H25NOS |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
(S)-2,4,6-tri(propan-2-yl)benzenesulfinamide |
InChI |
InChI=1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3/t18-/m0/s1 |
Clé InChI |
GNCSGVCOUMKURC-SFHVURJKSA-N |
SMILES isomérique |
CC(C)C1=CC(=C(C(=C1)C(C)C)[S@](=O)N)C(C)C |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)
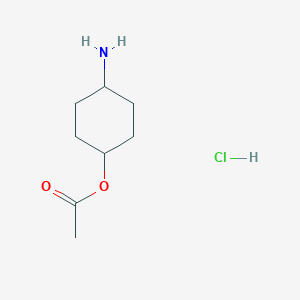

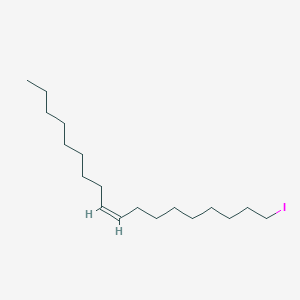
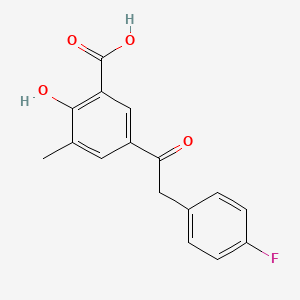
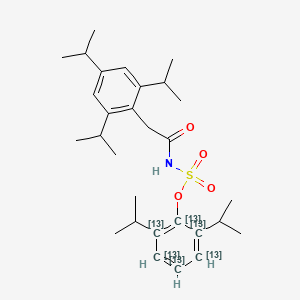
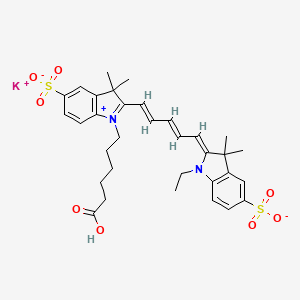
![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
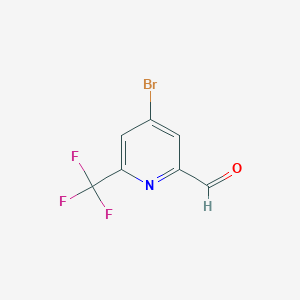
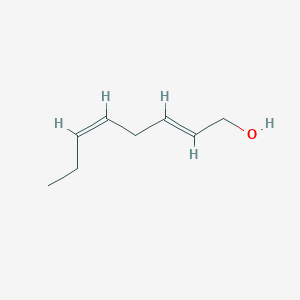
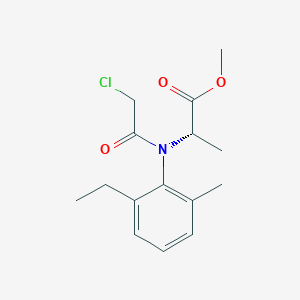
![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
